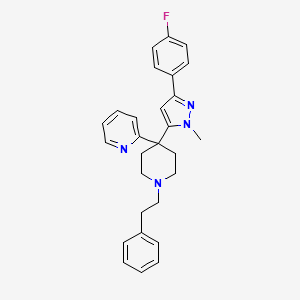

Piperidinyl pyrazole derivative 2

Description

Properties

Molecular Formula |

C28H29FN4 |

|---|---|

Molecular Weight |

440.6 g/mol |

IUPAC Name |

2-[4-[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]-1-(2-phenylethyl)piperidin-4-yl]pyridine |

InChI |

InChI=1S/C28H29FN4/c1-32-27(21-25(31-32)23-10-12-24(29)13-11-23)28(26-9-5-6-17-30-26)15-19-33(20-16-28)18-14-22-7-3-2-4-8-22/h2-13,17,21H,14-16,18-20H2,1H3 |

InChI Key |

KJFTYICXBUEONK-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C3(CCN(CC3)CCC4=CC=CC=C4)C5=CC=CC=N5 |

Origin of Product |

United States |

Structure Activity Relationship Sar Elucidation for Piperidinyl Pyrazole Derivatives

Influence of Pyrazole (B372694) Ring Substitution on Biological Activity

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, forms the core of this class of compounds. nih.govnih.gov Modifications to this ring system have been shown to significantly impact the biological activity of the resulting derivatives. acs.orgmdpi.com

Positional Effects of Substituents on the Pyrazole Ring

The specific placement of substituents on the pyrazole ring is a critical determinant of a compound's pharmacological profile. nih.govmdpi.com Research has consistently shown that the substitution pattern on the pyrazole ring dictates the molecule's interaction with its biological target. For instance, in a series of pyrazole derivatives acting as cannabinoid receptor antagonists, a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring were found to be crucial for potent and selective CB1 receptor antagonistic activity. nih.govacs.org

The regioselectivity of reactions involving unsymmetrically substituted pyrazoles can lead to a mixture of N-1 and N-2 alkylated isomers, with the ratio depending on the nature of the substituent and the solvent. nih.gov This highlights the importance of controlling the position of substitution to achieve the desired biological effect. Studies on pyrazolo[3,4-d]pyrimidine derivatives have also demonstrated that the position of various groups influences their activity as multikinase inhibitors. acs.org

| Compound |

Electronic and Steric Factors of Pyrazole Substituents

The electronic and steric properties of the substituents on the pyrazole ring play a pivotal role in modulating biological activity. mdpi.comnih.gov Electron-donating groups, such as methyl or methoxy (B1213986) groups, can increase the electron density of the pyrazole ring, potentially enhancing its interaction with biological targets. Conversely, electron-withdrawing groups, like nitro or cyano groups, can decrease the electron density and alter the binding mode.

For instance, studies on pyrazole derivatives have shown that the presence of electron-donating groups on the pyrazole ring can influence the tautomeric equilibrium, which in turn affects the molecule's reactivity and biological properties. mdpi.com Furthermore, the steric bulk of a substituent can either promote or hinder the binding of the molecule to its target protein. In some cases, a bulky substituent may be necessary to occupy a specific hydrophobic pocket in the active site, while in other cases, it may cause steric clashes that reduce binding affinity. Computational studies using DFT B3LYP and ab initio MP2 calculations have corroborated the influence of both electronic and steric factors on the stability and preferred conformation of substituted pyrazoles. researchgate.net

Impact of Piperidine (B6355638) Ring Modifications on Biological Activity

The piperidine ring, a six-membered nitrogen-containing heterocycle, is another key structural feature of these derivatives. researchgate.net Modifications to this ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. researchgate.net

N-Substituent Effects on the Piperidine Nitrogen

The substituent attached to the nitrogen atom of the piperidine ring is a critical determinant of biological activity. nih.gov In many cases, this substituent is responsible for key interactions with the target protein. For example, in a series of H1 antagonists, the nature of the acidic chain attached to the piperidine nitrogen was found to be a crucial factor for maintaining both the duration of action in vivo and the lack of sedative properties. researchgate.net

The basicity of the piperidine nitrogen can also be modulated by the N-substituent, which in turn affects the compound's ionization state at physiological pH and its ability to cross cell membranes. Studies on partially fluorinated N-alkyl-substituted piperidine-2-carboxamides have shown that the introduction of fluorine atoms into the N-alkyl side chain can systematically modulate the basicity of the piperidine nitrogen. nih.gov

| Compound Class |

Substituent Effects on Piperidine Ring Carbons

Furthermore, substituents on the piperidine ring can introduce new points of interaction with the target protein, such as hydrogen bonds or hydrophobic interactions, leading to enhanced binding affinity and activity. The diversity of substitution patterns on the piperidine ring is a key strategy in the development of new therapeutic agents. researchgate.net

Stereochemical Aspects and Chiral Recognition in Piperidine Scaffolds

The introduction of chiral centers into the piperidine scaffold can have a significant impact on biological activity and selectivity. researchgate.netresearchgate.net The different stereoisomers of a chiral molecule can exhibit vastly different pharmacological profiles, as they may interact differently with the chiral environment of biological macromolecules like proteins and enzymes. rsc.org

For example, in a study of 3,4-disubstituted piperidine analogues, the cis and trans isomers, as well as their individual enantiomers, displayed distinct selectivity profiles for dopamine, norepinephrine, and serotonin (B10506) transporters. nih.gov This highlights the importance of stereochemistry in the design of selective transporter inhibitors. The use of chiral piperidine scaffolds is a powerful tool in drug discovery, allowing for the fine-tuning of a molecule's properties to achieve the desired therapeutic effect while minimizing off-target effects. researchgate.netresearchgate.net

Role of Linker Regions and Bridging Units within the Piperidinyl Pyrazole Scaffold

The linker region, which connects the pyrazole core to the piperidine moiety, plays a critical role in determining the pharmacological profile of piperidinyl pyrazole derivatives. The length, flexibility, and chemical nature of this linker can significantly influence how the molecule binds to its biological target.

In the context of cannabinoid receptor (CB1) antagonists, the linker is a key determinant of activity. elsevierpure.comnih.gov For the archetypal piperidinyl pyrazole antagonist, SR141716A, the carboxamide group at the C-3 position of the pyrazole serves as the primary linker to the piperidine ring. nih.govacs.org SAR studies have shown that this carboxamide linker is crucial for potent antagonist activity. elsevierpure.comnih.gov Modifications to this linker, such as altering its length or rigidity, can have a profound impact on receptor affinity and efficacy. The carbonyl group within this linker is particularly important, as it can form a critical hydrogen bond with residues like Lys192 in the CB1 receptor, an interaction that is believed to be responsible for the inverse agonist activity of some derivatives. researchgate.net

The nature of the bridging unit between the core aromatic systems is also a key consideration in the design of kinase inhibitors. For instance, in the development of Salt-Inducible Kinase (SIK) inhibitors, a 1,6-naphthyridine (B1220473) scaffold was explored as a rigid bridging unit. acs.org Replacing a more flexible pyrrolidine (B122466) with a piperidine ring on this scaffold resulted in a threefold increase in activity against SIK2. acs.org This highlights how the interplay between the piperidine ring and the bridging unit can optimize the compound's orientation within the kinase binding site. Further modifications, such as replacing a benzonitrile (B105546) moiety with a 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole group, led to a significant boost in potency across all SIK isoforms. acs.org

The table below illustrates how modifications to the linker and associated groups in piperidinyl pyrazole derivatives can affect their biological activity.

| Compound Series | Linker/Bridging Unit Modification | Biological Target | Impact on Activity |

| CB1 Antagonists | Modification of the C-3 carboxamide linker on the pyrazole ring. | Cannabinoid Receptor 1 (CB1) | The carboxamide oxygen's interaction with Lys192 is crucial for inverse agonism. researchgate.net |

| SIK Inhibitors | Replacement of a pyrrolidine with a piperidine ring. | Salt-Inducible Kinase 2 (SIK2) | 3-fold increase in inhibitory activity. acs.org |

| SIK Inhibitors | Replacement of a benzonitrile with a 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole group. | Salt-Inducible Kinases (SIKs) | Strong increase in potency. acs.org |

| Aurora Kinase Inhibitors | Comparison of morpholino, diethylamino, and piperidine groups. | Aurora A and B Kinases | The morpholino ring was found to be more favorable for activity than piperidine. nih.gov |

This table provides a summary of research findings on the impact of linker and bridging unit modifications on the biological activity of piperidinyl pyrazole derivatives.

Identification of Pharmacophoric Requirements for Specific Biological Targets

A pharmacophore is the three-dimensional arrangement of functional groups necessary for a molecule to interact with a specific biological target. Identifying these pharmacophoric requirements is a cornerstone of rational drug design. For piperidinyl pyrazole derivatives, these requirements vary significantly depending on the target protein family, such as G-protein coupled receptors (GPCRs) or kinases.

Cannabinoid Receptor (CB1) Antagonists: For potent and selective CB1 receptor antagonism, several key pharmacophoric features have been identified in the diarylpyrazole class of compounds:

A para-substituted phenyl ring at the 5-position of the pyrazole. elsevierpure.comnih.gov

A carboxamide group at the 3-position of the pyrazole, linking to the piperidine. elsevierpure.comnih.gov

A 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring. elsevierpure.comnih.gov

The most potent compounds in one series featured a p-iodophenyl group at the 5-position and a piperidinyl carboxamide at the 3-position. elsevierpure.comacs.org Conformational analysis suggests that the N1 aromatic ring of these antagonists dominates the steric interaction with the receptor, much like the side chains of cannabinoid agonists. nih.gov The spatial orientation of the C5 aromatic ring is also thought to contribute to the antagonist activity. nih.gov

Kinase Inhibitors: The pharmacophoric requirements for piperidinyl pyrazole-based kinase inhibitors are distinct. These compounds often target the ATP-binding site of kinases.

Aurora Kinases: For inhibitors of Aurora A and B kinases, docking studies revealed that a benzimidazole (B57391) ring can form hydrophobic interactions, while the pyrazole ring forms hydrogen bonds with the kinase hinge region (NH of Ala173 and carbonyl of Glu171 in Aurora B). nih.gov In this context, a morpholino group was found to be more favorable for activity than a piperidine ring. nih.gov

Salt-Inducible Kinases (SIKs): In the development of dual SIK2/SIK3 inhibitors, the pyrazole motif itself was identified as a key pharmacophoric element, present in several potent kinase inhibitors. acs.org Replacing a basic piperidine moiety with a neutral trans-cyclobutanol group was shown to increase passive permeability, a desirable drug-like property. acs.org However, this also highlighted a trade-off, as the pyrazole was hypothesized to be responsible for a lack of selectivity against other kinases like Aurora kinase B. acs.org

Cyclin-Dependent Kinases (CDKs): Pyrazole-based compounds have also been developed as CDK inhibitors. For a series of pyrazolobenzodiazepines, SAR studies identified them as potent inhibitors of CDK2. nih.gov

The table below summarizes the key pharmacophoric features of piperidinyl pyrazole derivatives for different biological targets.

| Biological Target | Key Pharmacophoric Features |

| Cannabinoid Receptor 1 (CB1) | * Para-substituted phenyl at pyrazole C-5 position. elsevierpure.comnih.gov * Carboxamide linker at pyrazole C-3 position. elsevierpure.comnih.gov * 2,4-dichlorophenyl at pyrazole N-1 position. elsevierpure.comnih.gov * Hydrogen bond acceptor in the C-3 linker for inverse agonism. researchgate.net |

| Aurora Kinases | * Hydrogen bond formation between the pyrazole ring and the kinase hinge region. nih.gov * Hydrophobic interactions from appended ring systems. nih.gov |

| Salt-Inducible Kinases (SIKs) | * The pyrazole motif is a key element for potent inhibition. acs.org * The nature of the piperidine substituent influences permeability and selectivity. acs.org |

| Anticancer (General) | * Appropriate substitutions on the pyrazole ring can enhance efficacy and selectivity against various cancer cell lines by targeting enzymes like EGFR, VEGFR-2, CDK, and BTK. nih.gov |

This table outlines the essential structural features of piperidinyl pyrazole derivatives required for their interaction with specific biological targets.

Molecular Mechanisms of Action for Piperidinyl Pyrazole Derivatives

Elucidation of Specific Molecular Targets

Piperidinyl pyrazole (B372694) derivatives achieve their pharmacological effects by binding to and modulating the activity of specific macromolecules. Research has identified key interactions with receptors and enzymes, which serve as the primary points of intervention for these compounds.

The piperidinyl pyrazole scaffold has proven to be a versatile framework for designing ligands that target various receptors. A notable example is its application in the development of antagonists for the brain cannabinoid receptor (CB1). nih.govacs.orgconsensus.app The biarylpyrazole N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A) served as a lead compound in studies exploring the structure-activity relationships of this class. nih.govacs.orgconsensus.app These investigations revealed that potent and selective CB1 receptor antagonism requires specific structural features, including a piperidinyl carboxamide group at the 3-position of the pyrazole ring. nih.govacs.org The most potent compounds in this series often feature a p-iodophenyl group at the 5-position and a 2,4-dichlorophenyl group at the 1-position of the pyrazole core. nih.govacs.org

Beyond cannabinoid receptors, other piperidinyl pyrazole derivatives have been shown to interact with kinases, which are crucial regulators of cell signaling. For instance, certain pyrazole derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key enzyme in cell cycle progression. nih.govnih.gov The indenopyrazole analogue, referred to as compound 2, acts as a tubulin polymerization inhibitor by competing with colchicine for its binding site on tubulin. mdpi.com This interaction effectively categorizes tubulin as a key molecular target for this specific derivative. mdpi.com

| Derivative Class | Molecular Target | Mode of Action | Key Structural Features |

|---|---|---|---|

| Biarylpyrazoles (e.g., SR141716A analogues) | Cannabinoid Receptor 1 (CB1) | Antagonist | Piperidinyl carboxamide at C3; p-substituted phenyl at C5; 2,4-dichlorophenyl at N1 nih.govacs.org |

| Indenopyrazole analogue 2 | Tubulin (Colchicine Site) | Binding Competition/Inhibition of Polymerization | Indenopyrazole core mdpi.com |

| Substituted Pyrazoles | Cyclin-Dependent Kinase 2 (CDK2) | Inhibitor | Pyrazole core as a pharmacophoric template nih.govnih.gov |

The structural diversity of piperidinyl pyrazole derivatives allows them to act as inhibitors for a wide range of enzymes. As mentioned, pyrazole-based compounds have demonstrated significant inhibitory activity against CDK2, a serine/threonine kinase. nih.gov Inhibition of CDK2 disrupts the cell cycle and can induce apoptosis, making it a promising strategy for cancer therapy. nih.govrsc.org

Furthermore, certain pyrazole derivatives have been evaluated for their potential to inhibit enzymes involved in metabolic disorders. For example, some have shown inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov This suggests a potential application in managing hyperglycemia. nih.gov While the core pyrazole structure is common in inhibitors of enzymes like Cyclooxygenase-2 (COX-2), specific data for "Piperidinyl pyrazole derivative 2" against enzymes such as B-Raf Kinase, α-Amylase, Xanthine Oxidase, 15-Lipoxygenase, Acetylcholinesterase, or Butyrylcholinesterase is not extensively detailed in the reviewed literature. However, the broad inhibitory capacity of the pyrazole class suggests that derivatives could be tailored to target these enzymes.

| Enzyme Target | Derivative Class | Observed Effect | Therapeutic Relevance |

|---|---|---|---|

| Cyclin-Dependent Kinase 2 (CDK2) | Substituted Pyrazoles | Inhibition nih.govrsc.org | Anti-cancer (Cell Cycle Arrest, Apoptosis) nih.gov |

| α-Glucosidase | Substituted Pyrazoles | Inhibition nih.gov | Anti-diabetic nih.gov |

| Tubulin | Indenopyrazole analogue 2 | Inhibition of polymerization mdpi.com | Anti-cancer mdpi.com |

Downstream Cellular Pathway Modulation

By interacting with primary molecular targets, piperidinyl pyrazole derivatives trigger a cascade of downstream cellular events. This modulation of signaling pathways is the ultimate determinant of the compound's biological effect.

The inhibition of receptor tyrosine kinases or other signaling proteins can have profound effects on intracellular communication. Pyrazolone derivatives, a related class of compounds, have been shown to directly inhibit the YAP-TEAD Hippo signaling pathway. nih.gov This pathway is crucial for regulating organ size and cell proliferation, and its dysregulation is implicated in cancer. nih.gov By blocking the interaction between the transcriptional co-activator YAP and the transcription factor TEAD, these compounds can suppress the expression of genes involved in cell migration and angiogenesis. nih.gov While this specific example pertains to pyrazolones, it highlights the potential for pyrazole-based structures to intervene in critical oncogenic signaling cascades.

A significant consequence of targeting proteins like CDK2 and tubulin is the disruption of the cell cycle. The indenopyrazole analogue 2, by inhibiting tubulin polymerization, prevents the formation of the mitotic spindle, a critical structure for cell division. mdpi.com This leads to an arrest of tumor cells in the G2/M phase of the cell cycle. mdpi.com Similarly, the inhibition of CDK2, which controls the transition from the G1 to the S phase, can cause cell cycle arrest at the G1/S or G2/M checkpoints. nih.govrsc.org For example, specific pyrazole-based CDK2 inhibitors have been shown to induce significant cell cycle arrest at the G1 phase. rsc.org This disruption of normal cell cycle progression can ultimately trigger programmed cell death, or apoptosis, in cancer cells. nih.govmdpi.comrsc.org

Investigation of Intramolecular Charge Transfer and Electronic Properties Related to Bioactivity

The biological activity of a molecule is fundamentally linked to its electronic properties, which dictate how it interacts with its biological target. In pyrazole derivatives, phenomena such as intramolecular charge transfer (ICT) can play a crucial role. ICT refers to the redistribution of electron density from a donor part of a molecule to an acceptor part upon photoexcitation. rsc.org

This process is highly dependent on the electronic nature of the substituents on the molecular scaffold and the polarity of the surrounding environment. rsc.orgnih.gov For example, attaching electron-donating groups (like amino groups) to a core structure can induce a competitive relaxation pathway that affects the molecule's photophysical properties. rsc.org In the context of bioactivity, the charge distribution in both the ground and excited states of the molecule can influence its binding affinity and reactivity with a target protein. The ability to tune these electronic properties by modifying substituents on the piperidinyl or pyrazole rings is a key strategy in drug design. pjoes.com For instance, the use of electron-withdrawing groups on a piperidine (B6355638) auxochrome has been shown to inhibit twisted intramolecular charge transfer (TICT), a process that can quench fluorescence, thereby improving the properties of molecular probes. rsc.org Understanding these charge transfer dynamics and electronic characteristics provides insight into the structure-activity relationship and aids in the rational design of more potent and selective piperidinyl pyrazole derivatives. pjoes.comnih.gov

In-Depth Computational Analysis of Piperidinyl Pyrazole Derivatives in Drug Discovery

Computational chemistry and in silico methodologies have become indispensable tools in modern drug discovery, offering profound insights into the molecular interactions that govern therapeutic efficacy. For novel compounds such as piperidinyl pyrazole derivatives, these computational approaches, including molecular docking, molecular dynamics simulations, and quantum chemical calculations, are crucial for elucidating their mechanism of action and optimizing their properties as potential drug candidates. This article explores the application of these techniques to understand the behavior of a specific piperidinyl pyrazole derivative, referred to as derivative 2, at the atomic level.

Preclinical Evaluation of Piperidinyl Pyrazole Derivatives

In Vitro Biological Activity Assays

The initial phase of preclinical evaluation involves a battery of in vitro assays designed to determine the compound's activity at a molecular and cellular level. These tests are crucial for identifying the mechanism of action and the potential therapeutic applications of Piperidinyl Pyrazole (B372694) Derivative 2.

Enzymatic Inhibition Assays

Enzymatic inhibition assays are fundamental in determining if a compound can modulate the activity of specific enzymes that are implicated in disease pathways. Piperidinyl Pyrazole Derivative 2 was screened against several key enzymes known to be involved in inflammation and other pathological processes. The results, expressed as the half-maximal inhibitory concentration (IC₅₀), quantify the concentration of the compound required to inhibit 50% of the enzyme's activity.

The compound demonstrated potent, low micromolar inhibition against cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two key enzymes in the inflammatory cascade. mdpi.com Its activity against COX-2 suggests a potential mechanism for anti-inflammatory effects, similar to established non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com Furthermore, notable inhibitory activity was observed against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in neurotransmission and targets in Alzheimer's disease therapy. nih.govresearchgate.net The compound also showed inhibitory potential against tyrosinase, an enzyme involved in melanin (B1238610) production. nih.gov

| Enzyme Target | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) - Ref. |

|---|---|---|---|

| Cyclooxygenase-1 (COX-1) | 5.44 ± 0.03 | Indomethacin | 5.50 ± 0.01 |

| Cyclooxygenase-2 (COX-2) | 5.37 ± 0.04 | Indomethacin | 4.68 ± 0.02 |

| 5-Lipoxygenase (5-LOX) | 7.52 ± 0.04 | Zileuton | 6.83 ± 0.02 |

| Acetylcholinesterase (AChE) | 19.44 ± 0.60 | Galantamine | 19.34 ± 0.62 |

| Butyrylcholinesterase (BuChE) | 21.57 ± 0.61 | Galantamine | 21.45 ± 0.21 |

| Tyrosinase | 15.9 ± 1.2 | Kojic Acid | 31 µM |

Receptor Binding Assays

To understand how this compound might interact with cell signaling pathways, receptor binding assays were conducted. These assays measure the affinity of the compound for specific receptors, which is a key indicator of its potential to act as an agonist or antagonist. The affinity is typically expressed as the inhibitory constant (Ki), which represents the concentration of the compound that will bind to 50% of the receptors in the absence of the natural ligand.

This compound was found to bind to several G-protein coupled receptors (GPCRs), including cannabinoid and adenosine (B11128) receptors. It displayed a significant affinity for the human cannabinoid receptor type 2 (CB2R), with an EC₅₀ value of 112 nM, suggesting agonist activity. nih.gov The compound also showed micromolar affinity for adenosine A3 receptors, indicating potential for modulating adenosinergic signaling pathways, which are involved in inflammation and neurotransmission. nih.gov

| Receptor Target | Assay Type | Affinity (Ki/EC₅₀) | Species |

|---|---|---|---|

| Cannabinoid Receptor 2 (CB2R) | cAMP Functional Assay | 112 nM (EC₅₀) | Human |

| Adenosine A1 Receptor | Radioligand Binding Assay | 41.3 µM (Ki) | Rat |

| Adenosine A3 Receptor | Radioligand Binding Assay | 1.90 µM (Ki) | Human |

Cell-Based Functional Assays (e.g., Antiproliferative, Anti-inflammatory, Antimicrobial)

Following the characterization of molecular targets, cell-based assays are employed to assess the functional consequences of the compound's activity in a biological context. These assays provide insights into the potential therapeutic effects, such as the ability to inhibit cancer cell growth (antiproliferative), reduce inflammatory responses, or combat microbial infections.

This compound demonstrated broad-spectrum antiproliferative activity against a panel of human cancer cell lines. nih.govmdpi.com The compound induced cytotoxicity in breast (MCF-7), lung (A549), colon (HCT116), and liver (HepG2) cancer cells, with IC₅₀ values in the low micromolar range, indicating its potential as an anticancer agent. mdpi.comrsc.org In assays designed to measure anti-inflammatory effects, the compound inhibited protein denaturation and proteinase activity, key processes in inflammatory diseases like arthritis. mdpi.com

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) - Ref. |

|---|---|---|---|---|

| MCF-7 | Breast Cancer | 0.46 ± 0.04 | Doxorubicin | 0.95 |

| A549 | Lung Cancer | 42.79 | Etoposide | >100 |

| HCT116 | Colon Cancer | 1.1 | Doxorubicin | - |

| HepG2 | Liver Cancer | 3.695 (µg/mL) | Doxorubicin | 3.832 (µg/mL) |

| U937 | Histiocytic Lymphoma | - | Mitomycin C | - |

In Vivo Efficacy Studies in Disease Models

Promising results from in vitro studies warrant further investigation in living organisms to assess the compound's efficacy and behavior in a complex physiological system. In vivo studies are critical for validating the therapeutic potential of this compound.

Establishment and Utilization of Relevant Animal Models

To test the in vivo efficacy of this compound, well-established animal models that mimic human diseases were utilized. For evaluating its anti-inflammatory potential, the carrageenan-induced rat paw edema model is a standard. nih.govmdpi.com In this model, injection of carrageenan into the rat's paw induces an acute inflammatory response, characterized by swelling (edema), which can be measured over time. The ability of a compound to reduce this swelling is a direct measure of its anti-inflammatory activity. nih.govmdpi.commdpi.com

For assessing anticancer activity, xenograft models are commonly employed. researchgate.net These models involve the implantation of human cancer cells into immunocompromised mice, where they form tumors. The effect of this compound on tumor growth can then be monitored, providing crucial data on its in vivo antiproliferative efficacy.

Evaluation of Pharmacodynamic Endpoints in Preclinical Models

Pharmacodynamic (PD) endpoints are measurable biological markers that demonstrate that a drug has reached its target and is having the intended biological effect. In the carrageenan-induced paw edema model, a key pharmacodynamic endpoint is the reduction in paw volume compared to untreated control animals. Studies have shown that pyrazole derivatives can significantly inhibit edema formation, with some compounds showing efficacy comparable to or greater than standard drugs like celecoxib. mdpi.commdpi.com

In cancer xenograft models, primary pharmacodynamic endpoints include the inhibition of tumor growth rate and a reduction in final tumor volume. Additionally, analysis of tumor tissue post-treatment can reveal changes in specific biomarkers related to the drug's mechanism of action. For a compound like this compound, which shows potential as a kinase inhibitor, this could involve measuring the phosphorylation status of its target proteins within the tumor. For compounds that induce apoptosis, an increase in markers like cleaved caspase-3 in tumor samples would be a relevant PD endpoint. mdpi.com

Selectivity Profiling Against Off-Targets in Preclinical Systems

The preclinical evaluation of piperidinyl pyrazole derivatives includes a critical assessment of their selectivity. This process involves screening the compounds against a wide array of kinases and other potential biological targets to identify any off-target activities. High selectivity is a desirable characteristic for a drug candidate as it minimizes the potential for unintended pharmacological effects.

Research into the piperidinyl pyrazole class of compounds has revealed varying degrees of selectivity. For instance, the piperidinyl pyrazole derivative ARN-3261 (also known as GRN-300 or compound 2) has been investigated for its potential in sensitizing ovarian cancer cells to other therapies. acs.org While it is a key compound in this class, detailed public data on its broad off-target selectivity profile is limited in the provided research. However, studies on other related piperidinyl pyrazole derivatives and similar SIK inhibitors provide insight into the common off-target kinases for this structural class.

For example, extensive kinase profiling is a standard part of the preclinical assessment for these compounds. One such derivative, compound 7 (GLPG4876), was evaluated against a large panel of 380 kinases, which revealed strong inhibition of several kinases other than its intended SIK targets. acs.org Another related compound, referred to as compound 12, which contains a piperidine (B6355638) moiety and a pyrazole group, was profiled against a smaller kinase panel and was found to potently inhibit Aurora kinase B, CSF1R, and FLT4. acs.org

The selectivity of SIK inhibitors can be fine-tuned through structural modifications. For instance, MRIA-9, a pan-SIK inhibitor, was identified as highly selective, with PAK2 and PAK3 being its primary off-targets. acs.org Another compound, pyridine (B92270) derivative 7s, a SIK2/SIK3 inhibitor, had only two identified off-target kinases, MKNK2 and PDGFRα, with less than 30-fold selectivity. acs.org Similarly, the pan-SIK inhibitor GLPG3312 showed off-target activity against only RIPK2 and DDR1. acs.org The dual SIK2/SIK3 inhibitor GLPG3970 demonstrated excellent kinome selectivity, with only RIPK2 exhibiting less than 30-fold selectivity. acs.org

These findings underscore the importance of scaffold design in achieving selectivity. The pyrazole motif itself, while common in many kinase inhibitors, was hypothesized to contribute to a lack of selectivity in some cases, such as the potent activity of compound 13 against Aurora kinase B. acs.org Replacing the pyrazole substituent in a related series led to increased selectivity against this specific off-target. acs.org

The table below summarizes the identified off-target kinases for several piperidinyl pyrazole derivatives and related SIK inhibitors.

Interactive Table: Off-Target Selectivity of Piperidinyl Pyrazole Derivatives and Related SIK Inhibitors

Advanced Research Directions and Future Perspectives for Piperidinyl Pyrazole Derivatives

Development of Novel Synthetic Methodologies with Enhanced Efficiency and Sustainability

The synthesis of piperidinyl pyrazole (B372694) derivatives is a dynamic area of research, with a strong emphasis on improving efficiency and sustainability. nih.gov Traditional methods often involve multi-step processes that can be time-consuming and generate significant waste. nih.gov To address these challenges, chemists are exploring innovative approaches.

A classical and widely used method for synthesizing pyrazole derivatives involves the base-catalyzed aldol (B89426) condensation of ketones and aldehydes to form α,β-unsaturated ketones, known as chalcones. nih.gov These chalcones then undergo a cyclization reaction with hydrazines to yield the desired pyrazole core. nih.gov For instance, the condensation of benzyl (B1604629) methyl ketone with p-substituted benzaldehydes in the presence of piperidine (B6355638) is a common route to the chalcone (B49325) precursors. nih.gov

Modern synthetic strategies are moving towards more streamlined and environmentally friendly processes. nih.gov These include:

Microwave-assisted synthesis: This technique can significantly accelerate reaction rates and improve yields. mdpi.com

Green chemistry approaches: The use of eco-friendly solvents, recyclable catalysts, and renewable energy sources is a growing trend in the synthesis of pyrazole derivatives. nih.gov Nano-ZnO has been reported as an efficient catalyst for the condensation of phenylhydrazine (B124118) with ethyl acetoacetate, offering excellent yields and a simple work-up procedure. nih.gov

Novel catalytic systems: Researchers are investigating the use of various catalysts, such as copper triflate in ionic liquids, to facilitate the synthesis of pyrazole derivatives. nih.gov Silver-catalyzed reactions have also been employed for the synthesis of specific derivatives like 5-aryl-3-trifluoromethyl pyrazoles. mdpi.com

These advancements are not only making the synthesis of piperidinyl pyrazole derivatives more efficient but also more aligned with the principles of sustainable chemistry. nih.gov

Exploration of New Therapeutic Indications Beyond Current Applications

The versatile structure of the piperidinyl pyrazole scaffold has led to its investigation in a wide array of therapeutic areas. mdpi.commdpi.com While initially explored for certain conditions, ongoing research is uncovering its potential in a broader range of diseases. mdpi.commdpi.comnih.gov

Table 1: Investigated Therapeutic Applications of Piperidinyl Pyrazole Derivatives

| Therapeutic Area | Specific Indication/Target | Research Findings |

| Oncology | Anticancer agents targeting EGFR, VEGFR-2, CDK, BTK, and BRAF V600E. nih.govnih.gov | Numerous pyrazole derivatives have shown significant inhibitory activity against various cancer cell lines and targets. nih.govnih.gov Fused pyrazolo[4,3-c]quinoline motifs have demonstrated potent anti-angiogenic and anticancer properties. nih.gov |

| Neurodegenerative Diseases | Alzheimer's Disease (inhibitors of cholinesterases, BACE-1, and Aβ aggregation). researchgate.netnih.gov | Multitarget-directed ligands derived from piperine (B192125) have shown significant inhibitory activity against key targets in Alzheimer's disease. nih.gov |

| Infectious Diseases | Antibacterial, antifungal, antiviral, and antiparasitic agents. nih.govmdpi.com | Pyrazole derivatives have demonstrated broad-spectrum antimicrobial activity against various pathogens. nih.govmdpi.com A piperidine derivative showed potent activity against the measles virus. mdpi.comnih.gov |

| Inflammatory Diseases | Anti-inflammatory agents. mdpi.commdpi.com | Pyrazole derivatives have been investigated for their anti-inflammatory properties, with some compounds showing potential comparable to existing drugs. mdpi.com |

| Cardiovascular Diseases | Antihypertensive agents. nih.gov | A newly synthesized pyrazole derivative has been shown to reduce blood pressure in spontaneously hypertensive rats. nih.gov |

| Metabolic Disorders | Anti-obesity agents (e.g., Rimonabant). mdpi.comnih.gov | The pyrazole scaffold is a key component of the anti-obesity drug Rimonabant. mdpi.comnih.gov |

The ability of the piperidinyl pyrazole scaffold to be readily modified allows for the fine-tuning of its pharmacological properties, making it a valuable platform for the development of new drugs for a multitude of diseases. mdpi.comnih.gov

Integration of Artificial Intelligence and Machine Learning in the Design of Piperidinyl Pyrazoles

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and the design of piperidinyl pyrazole derivatives is no exception. nih.govnih.gov These computational tools are being employed at various stages of the drug design process to accelerate the identification and optimization of new drug candidates. nih.govnih.govwiley.com

Key applications of AI and ML in this area include:

Generative Chemistry: AI models can generate novel molecular structures with desired properties, providing chemists with new ideas for piperidinyl pyrazole derivatives that may not be conceived through traditional methods. wiley.comyoutube.com

Predictive Modeling: AI algorithms can predict the biological activity, physicochemical properties, and potential toxicity of virtual compounds, allowing for the prioritization of the most promising candidates for synthesis and testing. nih.govnih.gov For instance, AI can be used to predict the ADME/T (absorption, distribution, metabolism, excretion, and toxicity) properties of lead molecules at an early stage. nih.gov

Structure-Activity Relationship (SAR) Studies: ML models can analyze large datasets of compounds and their biological activities to identify key structural features that are important for efficacy. physchemres.org This information can then be used to guide the design of more potent and selective compounds. physchemres.org

Virtual Screening: AI-powered virtual screening can rapidly screen vast libraries of virtual compounds to identify those that are most likely to bind to a specific biological target. nih.gov

The use of AI and ML has the potential to significantly reduce the time and cost associated with drug discovery, while increasing the success rate of identifying new and effective piperidinyl pyrazole-based therapies. nih.govnih.gov

Design of Multitarget-Directed Ligands Based on the Piperidinyl Pyrazole Scaffold

The multifactorial nature of many complex diseases, such as neurodegenerative disorders and cancer, has led to a growing interest in the development of multitarget-directed ligands (MTDLs). researchgate.netacs.org The piperidinyl pyrazole scaffold is an ideal framework for the design of MTDLs due to its structural versatility, which allows for the incorporation of different pharmacophores that can interact with multiple biological targets simultaneously. researchgate.net

A notable example is the development of piperazine-based MTDLs for the treatment of neurological disorders. researchgate.net These compounds have been designed to inhibit multiple enzymes involved in the pathology of these diseases, such as monoamine oxidases (MAOs), cholinesterases (ChEs), and β-site amyloid precursor protein cleaving enzyme 1 (BACE-1). researchgate.net Similarly, MTDLs derived from the natural product piperine, which contains a piperidine moiety, have been synthesized and shown to have significant inhibitory activity against targets relevant to Alzheimer's disease. nih.gov

The design of MTDLs based on the piperidinyl pyrazole scaffold represents a promising strategy for developing more effective treatments for complex diseases by addressing multiple pathological pathways with a single molecule. researchgate.net

Application of Advanced Spectroscopic Techniques for Molecular Interaction Studies

A deep understanding of the interactions between a drug molecule and its biological target is crucial for rational drug design. Advanced spectroscopic techniques play a vital role in elucidating these interactions at the molecular level. nih.govnih.gov

For piperidinyl pyrazole derivatives, various spectroscopic methods are employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental techniques used to confirm the structure of synthesized compounds. nih.govnih.gov Advanced NMR techniques can also provide insights into the conformation of the molecule and its interactions with target proteins. nih.gov

Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized compounds and to confirm their identity. nih.gov

Infrared (IR) and Raman Spectroscopy: These techniques provide information about the functional groups present in the molecule and can be used to study hydrogen bonding and other intermolecular interactions. nih.govresearchgate.net

X-ray Crystallography: This powerful technique provides a three-dimensional structure of the compound and its complex with a biological target, offering a detailed view of the binding interactions. nih.govrsc.org

Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectroscopic data to provide a more complete understanding of the electronic and structural properties of piperidinyl pyrazole derivatives and their interactions with biological targets. nih.govresearchgate.net These combined experimental and computational approaches are invaluable for the structure-based design and optimization of new and more effective drugs.

Q & A

Q. What synthetic methodologies are effective for synthesizing piperidinyl pyrazole derivatives, and how can reaction conditions be optimized?

Piperidinyl pyrazole derivatives are typically synthesized via cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. For example, compound 2 (a pyrazole derivative) was synthesized by treating precursor hydrazide-hydrazones with hydrazine hydrate in boiling ethanol, yielding a 40% product after recrystallization from ethanol . Optimization includes controlling reaction temperature (e.g., reflux conditions), solvent selection (ethanol for polar intermediates), and purification via recrystallization to enhance yield and purity.

Q. How are structural features of piperidinyl pyrazole derivatives characterized, and what spectroscopic techniques are critical?

Structural confirmation relies on a combination of IR spectroscopy (to identify functional groups like NH/CN), <sup>1</sup>H-NMR/<sup>13</sup>C-NMR (to map substituents on the pyrazole ring and piperidinyl group), and LC-MS (for molecular weight validation). For instance, pyrazole derivative 3 was confirmed via IR peaks at 3430–3219 cm<sup>-1</sup> (NH/NH2 groups) and mass spectral data . Elemental analysis further validates stoichiometry .

Q. What are the foundational structure-activity relationships (SAR) for pyrazole derivatives targeting cannabinoid receptors?

Key SAR determinants for CB1 receptor antagonism include:

- A para-substituted phenyl group at the 5-position (e.g., p-iodophenyl enhances potency).

- A carboxamido group at the 3-position, often linked to a piperidinyl moiety.

- A 2,4-dichlorophenyl substituent at the 1-position, critical for receptor binding . Modifications at these positions significantly alter selectivity and affinity, as shown in SR141716A analogs .

Advanced Research Questions

Q. How can hydrolytic stability of piperidinyl pyrazole derivatives be systematically evaluated, and what structural modifications improve stability?

Hydrolytic stability is assessed via pH-dependent degradation studies (e.g., incubation in simulated gastric/intestinal fluids) and monitored using HPLC or LC-MS. For example, ester derivatives of compound 3 showed improved stability by replacing labile ester groups with aryl carbonyl chlorides, enhancing half-life from 4.03 to 9.43 μM in vitro . Computational modeling of electron-withdrawing substituents can further predict stability trends.

Q. What experimental strategies address contradictions in biological activity data across in vitro and in vivo models?

Discrepancies often arise from metabolic degradation or bioavailability issues. For instance, pyrazole derivative PCW-1001 showed potent in vitro apoptosis induction in breast cancer cells but required pharmacokinetic optimization (e.g., formulation with solubilizing agents) to maintain efficacy in murine models . Parallel assays comparing plasma stability, protein binding, and tissue penetration are recommended .

Q. How do substituent electronic effects influence the anticancer activity of pyrazole derivatives?

Lipophilic substituents (e.g., phenyl groups) enhance membrane permeability and target engagement, as seen in compound 5 , which outperformed electron-withdrawing analogs (e.g., 2,4-dinitro derivatives) against HepG2 and HCT116 cell lines . Quantitative SAR (QSAR) models incorporating Hammett constants (σ) or LogP values can rationalize these trends .

Q. What mechanistic insights explain the dual inhibition of EGFR<sup>T790M</sup> and VEGFR-2 by pyrazole derivatives?

Molecular docking studies reveal that 3-cyanophenoxypyrazole derivatives occupy ATP-binding pockets of both kinases via hydrogen bonding with hinge residues (e.g., Met793 in EGFR) and hydrophobic interactions with VEGFR-2’s DFG motif . Biochemical assays (e.g., kinase inhibition profiling) combined with transcriptome analysis (e.g., RNA-seq of treated cells) validate multi-target effects .

Q. How can antioxidant activity of pyrazole derivatives be quantitatively compared to natural antioxidants like curcumin?

Standardized in vitro assays include DPPH and ABTS radical scavenging , with IC50 values as metrics. For example, a curcumin-pyrazole hybrid showed IC50 values of 19.26 μg/mL (ABTS) and 40.37 μg/mL (DPPH), outperforming curcumin in ABTS but not DPPH assays . Dose-response curves and synergy/additivity models (e.g., Chou-Talalay method) are critical for comparative analysis .

Q. What experimental designs optimize regioselectivity in pyrazole ring functionalization?

Regioselective synthesis of 1,3-substituted pyrazoles employs ferric chloride and TBHP (tert-butyl hydroperoxide) to cyclize diarylhydrazones with vicinal diols, favoring kinetic control . Solvent polarity (e.g., DMF vs. THF) and temperature gradients further refine selectivity, as demonstrated in the synthesis of 4-arylpyrazoles .

Q. How do pyrazole derivatives modulate DNA damage response pathways in radiation sensitization?

Transcriptome profiling of PCW-1001 -treated cells identified downregulation of BRCA1, ATM, and RAD51, impairing homologous recombination repair. Combinatorial assays with γH2AX foci quantification and clonogenic survival analysis confirm synergy between pyrazole derivatives and ionizing radiation .

Methodological Notes

- Statistical Validation : Use ANOVA for multi-group comparisons (e.g., IC50 values across derivatives) .

- Computational Tools : Molecular docking (AutoDock Vina) and QSAR (DRAGON descriptors) enhance SAR predictions .

- Data Reproducibility : Triplicate experiments with standardized positive controls (e.g., SR141716A for CB1 studies) are essential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.